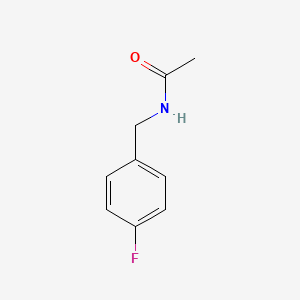

N-((4-Fluorophenyl)methyl)ethanamide

Übersicht

Beschreibung

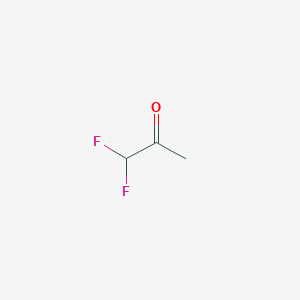

N-((4-Fluorophenyl)methyl)ethanamide is a chemical compound that is part of a broader class of compounds known as amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. The specific structure of N-((4-Fluorophenyl)methyl)ethanamide includes a 4-fluorophenyl group and a methyl group attached to the nitrogen atom of the amide functional group.

Synthesis Analysis

The synthesis of compounds related to N-((4-Fluorophenyl)methyl)ethanamide often involves the reaction of an acid chloride with an amine. For example, the synthesis of related aromatic polyamides can be achieved through the direct polycondensation of diacids with various aromatic diamines in the presence of condensing agents such as triphenyl phosphite and pyridine . Similarly, Schiff bases like N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide can be synthesized by a condensation reaction of an appropriate hydrazide with 4-fluorobenzaldehyde .

Molecular Structure Analysis

The molecular structure of compounds containing the 4-fluorophenyl group can be determined using techniques such as X-ray diffraction, which provides information on the crystalline structure and geometry of the molecule . Density functional theory (DFT) calculations are also used to predict the molecular geometry and electronic properties, such as HOMO and LUMO energies, which are important for understanding the chemical reactivity of the molecule .

Chemical Reactions Analysis

The reactivity of N-((4-Fluorophenyl)methyl)ethanamide and related compounds can be influenced by the presence of the fluorine atom, which can affect the electron distribution within the molecule. For instance, the fluorine atom attached to the benzene ring in related compounds has been found to be crucial for binding in molecular docking studies, suggesting potential inhibitory activity against certain enzymes . The presence of the amide group also allows for the formation of hydrogen bonds, which can influence the molecular packing in the crystal structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-((4-Fluorophenyl)methyl)ethanamide-related compounds can vary widely. Aromatic polyamides containing the 4-fluorophenyl group are known for their good solubility in organic solvents, high glass transition temperatures, and excellent thermal stability . The introduction of the fluorine atom can also affect the electronic properties of the molecule, as seen in the analysis of the molecular electrostatic potential (MEP) surface map, which helps to estimate the chemical reactivity of the molecule .

Wissenschaftliche Forschungsanwendungen

1. Antimicrobial and Antiproliferative Agents

- Summary of Application: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have a similar structure to the compound you mentioned, have been synthesized and studied for their antimicrobial and anticancer activities .

- Methods of Application: The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results or Outcomes: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

2. Herbicide Metabolite

- Summary of Application: N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, a compound related to the one you mentioned, is related to the herbicide flufenacet .

- Methods of Application: The synthesis and crystal structure of the compound were presented in the study .

- Results or Outcomes: The dihedral angle between the amide group and the fluorinated benzene ring is 87.30 (5) and the N—C— C—S torsion angle defining the orientation of the methylsulfonyl substituent relative to the amide group is 106.91 (11) .

3. Antimicrobial and Anticancer Agents

- Summary of Application: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have a similar structure to the compound you mentioned, have been synthesized and studied for their antimicrobial and anticancer activities .

- Methods of Application: The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results or Outcomes: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

4. Psychoactive Substance

- Summary of Application: N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (4F-iBF), a compound related to the one you mentioned, has been identified as a new psychoactive substance .

- Methods of Application: The risk assessment of 4F-iBF was carried out by the extended Scientific Committee of the EMCDDA on 7-8 November 2017 .

- Results or Outcomes: In March 2018, at its 61st regular session, the Commission on Narcotic Drugs (CND) decided to place 4F-iBF in Schedule I of the Single Convention on Narcotic Drugs of 1961 based on a recommendation by the World Health Organization .

5. Antimicrobial and Anticancer Agents

- Summary of Application: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have a similar structure to the compound you mentioned, have been synthesized and studied for their antimicrobial and anticancer activities .

- Methods of Application: The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results or Outcomes: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

6. Psychoactive Substance

- Summary of Application: N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (4F-iBF), a compound related to the one you mentioned, has been identified as a new psychoactive substance .

- Methods of Application: The risk assessment of 4F-iBF was carried out by the extended Scientific Committee of the EMCDDA on 7-8 November 2017 .

- Results or Outcomes: In March 2018, at its 61st regular session, the Commission on Narcotic Drugs (CND) decided to place 4F-iBF in Schedule I of the Single Convention on Narcotic Drugs of 1961 based on a recommendation by the World Health Organization .

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNHPSHMZGCDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393386 | |

| Record name | N-(4-Fluorobenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-Fluorophenyl)methyl)ethanamide | |

CAS RN |

86010-68-6 | |

| Record name | N-(4-Fluorobenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1306809.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B1306817.png)

![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)